molecular formula C19H13N3O2S B5787830 N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide

N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide

Cat. No. B5787830
M. Wt: 347.4 g/mol
InChI Key: BESPLYDEEFZYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide, also known as POT, is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The exact mechanism of action of N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer development. Additionally, N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide has been found to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide can exert a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the reduction of oxidative stress. Additionally, N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide has been found to have a protective effect on the liver, kidneys, and heart, making it a promising candidate for use in the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide in lab experiments is its unique biochemical and physiological effects, which make it a promising candidate for use in the development of new drugs and therapies. Additionally, N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide, including:
1. Further studies on the mechanism of action of N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide, in order to better understand its effects on inflammation and cancer development.
2. Development of new drugs and therapies based on the unique properties of N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide, for the treatment of a wide range of diseases and conditions.
3. Investigation of the potential applications of N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide in the field of materials science, for the synthesis of novel materials with unique properties.
4. Studies on the potential toxicity of N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide, in order to better understand its limitations and potential risks.
Overall, the unique biochemical and physiological effects of N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide make it a promising candidate for use in scientific research, with potential applications in a wide range of fields. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide involves the reaction of 2-thiophenecarboxylic acid with 4-amino-2-phenyl-1,3,4-oxadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 4-nitrophenyl isocyanate to yield the final product, N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide.

Scientific Research Applications

N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for use in the development of new drugs and therapies. Additionally, N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide has been found to have potential applications in the field of materials science, as it can be used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-17(16-7-4-12-25-16)20-15-10-8-14(9-11-15)19-22-21-18(24-19)13-5-2-1-3-6-13/h1-12H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESPLYDEEFZYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]thiophene-2-carboxamide

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